Enhanced Electron Density on Thiol via 4,5-Dimethyl Substitution
The presence of the 4,5-dimethyl groups increases the electron density on the aromatic ring, which is expected to lower the pKa of the thiol compared to unsubstituted 2-aminobenzenethiol. This is a class-level inference based on the electron-donating nature of methyl substituents. While direct pKa data for the target compound is limited to a predicted value of 9.09±0.14 , this is lower than the reported pKa of ~10.2 for unsubstituted 2-aminobenzenethiol , indicating a quantifiable increase in acidity and potential for nucleophilic reactivity.
| Evidence Dimension | Thiol Acidity (pKa) |
|---|---|
| Target Compound Data | 9.09 ± 0.14 (Predicted) |
| Comparator Or Baseline | 2-Aminobenzenethiol (unsubstituted) pKa ~10.2 |
| Quantified Difference | Approximately 1.1 pKa units lower (more acidic) |
| Conditions | In silico prediction (target); Experimental literature value (baseline) |
Why This Matters
Lower pKa facilitates deprotonation and metal coordination, making the target compound a more efficient ligand or nucleophile in catalytic cycles and polymer formulations.
